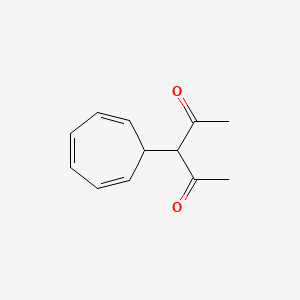

NSC 143773

Descripción

Propiedades

Número CAS |

65548-56-3 |

|---|---|

Fórmula molecular |

C12H14O2 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione |

InChI |

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3 |

Clave InChI |

YWNYRHVJXKBAJO-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(C1C=CC=CC=C1)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:

Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.

Reduction: 2-Nonanoylpyridine alcohol.

Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparación Con Compuestos Similares

Clarification of Terminology

The term "NSC" in the provided literature consistently denotes Non-Structural Carbohydrates, which are dynamic carbon reserves (e.g., sugars, starch) in plants. These compounds are critical for plant metabolism, stress responses, and carbon allocation (–7). For example:

- Starch : Long-term storage carbohydrate in plants ().

- Sucrose and Fructans : Short-term reserves involved in osmotic regulation and stress adaptation ().

The query conflates "NSC" (plant carbohydrates) with a distinct chemical compound.

Analysis of Evidence Limitations

a. Plant Non-Structural Carbohydrates (NSCs)

Key findings include:

- Species-Specific NSC Allocation : For example, Mongolian oak (Quercus mongolica) allocates more soluble sugars to aboveground growth, while conifers prioritize root storage ().

- Environmental Responses : Drought stress alters NSC distribution in Caragana microphylla seedlings, with starch depletion in roots under severe stress ().

- Nutrient Interactions : NSC concentrations correlate with nitrogen and phosphorus levels in semi-arid tree species ().

b. Chemical Compounds in

describes a compound with CAS 918538-05-3 and compares it to structurally similar chemicals (e.g., pyrazolo-triazine derivatives). However, this compound is unrelated to plant NSCs and lacks the identifier "NSC 143773".

Recommended Next Steps

To resolve the ambiguity:

Verify the Identity of "NSC 143773" :

- Confirm whether "NSC 143773" refers to a plant-derived carbohydrate (unlikely, given the numbering) or a synthetic compound (e.g., a drug candidate or reference substance).

- Cross-check databases like PubChem, CAS Registry, or the National Service Center for Environmental Publications for validated identifiers.

Expand Literature Review :

- Investigate pharmacological or chemical databases (e.g., DrugBank, ChEMBL) for "NSC 143773."

- Review National Cancer Institute (NCI) compound repositories, as "NSC" is historically used in their chemical inventory (e.g., NSC 732517 for cisplatin analogs).

Q & A

Q. How to present conflicting NSC 143773 data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.